![molecular formula C13H16N2O2 B2794430 1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one CAS No. 1383543-23-4](/img/structure/B2794430.png)
1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one is a chemical compound that has gained significant attention in the scientific research community. This compound has been studied for its potential use in various applications, including medicinal chemistry, biochemistry, and pharmaceuticals. In
Aplicaciones Científicas De Investigación
Scintillation Properties in Plastic Scintillators
1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one, as part of the 1,3,4-oxadiazole derivatives, is noted for its role in the development of plastic scintillators. The research by Salimgareeva and Kolesov (2005) emphasizes the potential of these compounds in improving the scintillation efficiency, optical transparency, and stability (thermal, light, and radiation-damage) of plastic scintillators. Specifically, replacing conventional secondary solvents in scintillators with certain 1,3,4-oxadiazole derivatives does not alter their inherent properties but replacing them with 1,1,3-trimethyl-3-phenylindan enhances these characteristics. This suggests a promising application in radiation detection and measurement technologies Salimgareeva and Kolesov, 2005.
Therapeutic and Biological Applications
1,3,4-Oxadiazole derivatives, which include this compound, are extensively studied for their therapeutic worth. The review by Verma et al. (2019) highlights the biological activities of these compounds, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. The unique structural features of 1,3,4-oxadiazole allow effective binding with enzymes and receptors, eliciting a range of bioactivities. This positions 1,3,4-oxadiazole derivatives as significant contributors to the medicinal chemistry field, showing potential in the treatment of various ailments Verma et al., 2019.
Metal-Ion Sensing Applications
The integrative review by Sharma et al. (2022) discusses the multifaceted applications of 1,3,4-oxadiazoles, particularly in metal-ion sensing. Owing to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, these compounds are prominent in the development of chemosensors for metal ions. This review provides an insightful overview of selective metal-ion sensing mechanisms and detection limits, highlighting the versatility and applicability of 1,3,4-oxadiazole structures in this domain Sharma et al., 2022.
Propiedades
IUPAC Name |
1-(5-phenyl-2-propan-2-yl-2H-1,3,4-oxadiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)13-15(10(3)16)14-12(17-13)11-7-5-4-6-8-11/h4-9,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVFLUPETWHODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1N(N=C(O1)C2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

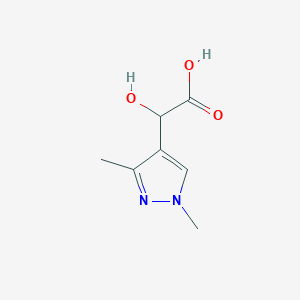
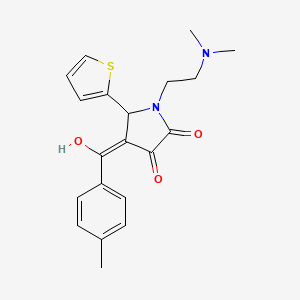
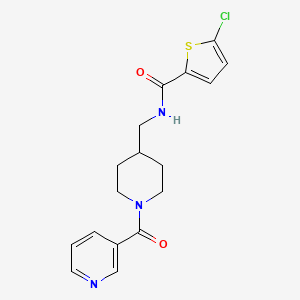
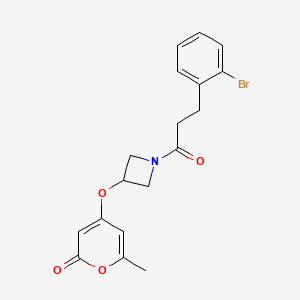
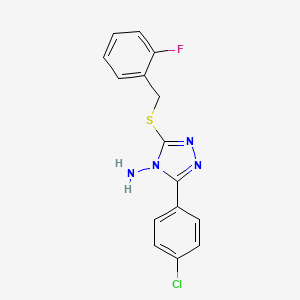
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2794356.png)
![4-({1-[(3,4-Dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-(trifluoromethyl)pyridine](/img/structure/B2794357.png)
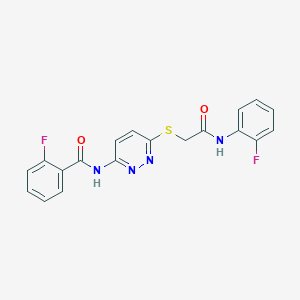
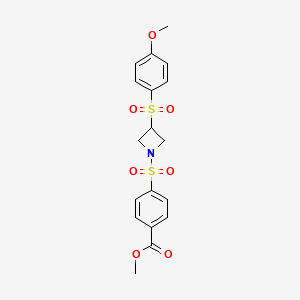
![N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2794361.png)
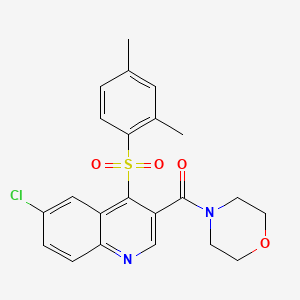

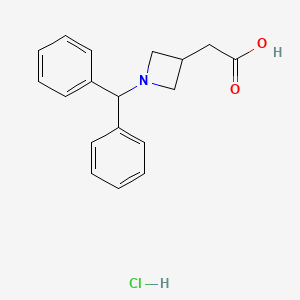
![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)